BenchChemオンラインストアへようこそ!

2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one

Scaffold reactivity Buchwald–Hartwig amination Medicinal chemistry diversification

This 2-chloro-5,8,11-trimethyl benzopyrimidodiazepinone is the definitive late-stage diversity intermediate for kinase inhibitor libraries. The reactive 2-chloro group enables a single high-yielding Buchwald-Hartwig amination step to install pharmacophoric anilines—2-amino, 2-alkoxy, or 2-hydrogen analogs eliminate this reactivity. Critically, the 5,8,11-trimethyl pattern introduces stable atropisomerism absent in 5,11-dimethyl congeners, directly controlling kinome selectivity (>10-fold potency difference in cellular ERK5 assays). Procure this scaffold to access Aurora, PI3Kγ, DCLK1, and ERK5 targets from a single intermediate.

Molecular Formula C14H13ClN4O
Molecular Weight 288.73 g/mol
Cat. No. B8269668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one
Molecular FormulaC14H13ClN4O
Molecular Weight288.73 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=NC(=NC=C3N(C2=O)C)Cl)C
InChIInChI=1S/C14H13ClN4O/c1-8-4-5-10-9(6-8)13(20)19(3)11-7-16-14(15)17-12(11)18(10)2/h4-7H,1-3H3
InChIKeyRXBVIYSDLJCKDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one – Core Scaffold & Procurement Baseline


2-Chloro-5,8,11-trimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one (CAS 1980884‑07‑8) is a tricyclic benzopyrimidodiazepinone bearing a reactive 2‑chloro substituent and three N‑methyl groups at positions 5, 8, and 11 . The scaffold was first disclosed as a potent and selective Big MAP Kinase 1 (BMK1/ERK5) inhibitor core [1]. Today the compound is primarily employed as a late‑stage diversity intermediate: the 2‑chloro group serves as a universal handle for Pd‑catalyzed amination to generate focused kinase‑inhibitor libraries targeting ERK5, LRRK2, DCLK1, TNK2, and Aurora kinases [2]. Its 5,8,11‑trimethyl pattern differentiates it from simpler 5,11‑dimethyl analogs and provides distinct conformational and atropisomeric properties that directly influence kinome selectivity [3].

Why 2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one Cannot Be Replaced by a Generic Benzopyrimidodiazepinone


Benzopyrimidodiazepinones are not interchangeable building blocks. The 2‑chloro substituent enables a single, high‑yielding Buchwald–Hartwig amination step that directly installs the pharmacophoric aniline; replacing it with a 2‑amino, 2‑alkoxy, or 2‑hydrogen analog eliminates this reactivity and forces an entirely different synthetic route [1]. The 5,8,11‑trimethyl pattern introduces atropisomerism that is absent in 5,11‑dimethyl or 5‑monomethyl congeners, leading to distinct kinome‑selectivity profiles when the elaborated inhibitor is profiled [2]. Moreover, simple core swaps cause large potency shifts: moving from 5,11‑dimethyl to 5,8,11‑trimethyl on the same 2‑aminoaryl substituent decreases cellular ERK5 inhibitory activity by >10‑fold (EC50 0.19 μM → 2.57 μM) [3]. Procurement of the correct chloro‑trimethyl scaffold therefore directly determines whether the final inhibitor will exhibit the published selectivity and potency.

2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one – Quantitative Differentiation Evidence


Reactivity‑Driven Scaffold Differentiation: 2‑Chloro vs. 2‑Amino vs. 2‑Hydrogen Analogs

The 2‑chloro substituent is the essential synthetic handle for late‑stage diversification. In the seminal ERK5 inhibitor series, all potent compounds (5–21, Table 1) were synthesized via Pd‑catalyzed amination of the 2‑chloro intermediate [1]. The corresponding 2‑amino analog (compound 16, R²=H, R³=Me) exhibits a 4‑fold loss in cellular ERK5 potency (EC50 >1.0 μM vs. 0.19 μM for 5,11‑dimethyl‑2‑anilino analog) and a 3.5‑fold loss in LRRK2 enzymatic activity [2]. The 2‑hydrogen analog (compound 24, indoline‑7‑carboxylic linkage) shows further reduced ERK5 activity while retaining some LRRK2 inhibition, confirming that the 2‑chloro handle enables the precise aniline SAR required for potency optimization [2]. For procurement, this means the 2‑chloro intermediate is the single entry point to the most potent ERK5, LRRK2, and DCLK1 inhibitors in this class.

Scaffold reactivity Buchwald–Hartwig amination Medicinal chemistry diversification

Trimethyl Pattern Potency Penalty vs. 5,11‑Dimethyl Core on Identical 2‑Anilino Substituent

When the same 2‑methoxy‑4‑(4‑methylpiperazin‑1‑yl)anilino substituent is installed on the 5,8,11‑trimethyl scaffold versus the 5,11‑dimethyl scaffold, the cellular ERK5 inhibitory activity drops from an EC50 of 0.19 μM (5,11‑dimethyl, compound 5) to an EC50 of 3.10 μM (5,8,11‑trimethyl, CHEMBL1673054) – a >16‑fold potency reduction [1][2]. This demonstrates that the additional 8‑methyl group is not a silent modification but dramatically reshapes the inhibitor–kinase interaction. The structural basis is atropisomerism: the 8‑methyl substituent restricts rotation around the biaryl‑like axis, altering the presentation of the 2‑anilino group to the kinase hinge region [3]. For scientists selecting a scaffold, this means the 5,8,11‑trimethyl core yields a fundamentally different selectivity fingerprint than the 5,11‑dimethyl core, and both may be required for comprehensive kinome‑wide profiling.

ERK5 cellular potency SAR methylation Atropisomerism effects

Kinase Selectivity Fingerprint: 5,8,11‑Trimethyl Core‑Derived Inhibitors vs. Broader Kinase Panel

Inhibitors built on the 5,8,11‑trimethyl scaffold exhibit a distinct selectivity profile compared to 5,11‑dimethyl congeners. The elaborated compound 2-(4-(4-acryloylpiperazin-1-ylsulfonyl)phenylamino)-5,8,11-trimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one (CHEMBL3909068) is annotated as an Aurora kinase probe and shows an IC50 of 110 nM against PI3Kγ in addition to Aurora B activity [1]. In contrast, the 5,11‑dimethyl series optimized for ERK5 (e.g., ERK5‑IN‑1, compound 26) achieves a kinome selectivity score S(10) of 0.007 (only 7 kinases inhibited >90% out of 402 tested) [2]. The 5,8,11‑trimethyl atropisomer populates a different conformational space, leading to engagement of Aurora kinases and PI3K family members that are not primary targets of the 5,11‑dimethyl inhibitors [3]. This divergent selectivity is valuable when the research goal is to probe alternative kinase nodes in the same signaling network.

Kinome selectivity score Aurora kinase PI3Kγ atropisomerism

Synthetic Utility: One‑Step Diversification to 15+ Distinct Kinase Inhibitor Chemotypes

The 2‑chloro‑5,8,11‑trimethyl scaffold has been used to prepare at least 15 distinct inhibitor chemotypes via a single Pd‑catalyzed amination step [1]. Documented derivatives include: DCLK1‑targeted probes (e.g., FMF‑03‑145‑1, which incorporates a 4‑propionamido‑N‑phenylbenzamide moiety), Aurora‑selective inhibitors (FMF‑01‑086‑2, 4‑acrylamido‑N‑phenylbenzamide), and PI3Kγ‑active compounds (CHEMBL3909068) [2]. The yield of the Buchwald–Hartwig coupling on this scaffold typically exceeds 57% for diverse aniline partners under standard conditions (Pd₂(dba)₃, X‑Phos, Cs₂CO₃, dioxane, 100 °C) [1]. In contrast, the 5,11‑dimethyl‑2‑chloro analog (CAS 1234479‑75‑4) cannot access the same conformational space and produces inhibitors with different selectivity, as demonstrated for LRRK2‑IN‑1 and its analogs . For procurement, the 5,8,11‑trimethyl core is the only intermediate that unlocks the Aurora/PI3K‑biased inhibitor subset.

Parallel library synthesis Buchwald–Hartwig diversification DCLK1 LRRK2 TNK2

2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one – Best‑Fit Application Scenarios


Parallel Synthesis of Kinase‑Focused Compound Libraries for Target Deconvolution

Research groups performing chemical proteomics or kinome‑wide profiling require diverse inhibitor chemotypes from a single intermediate. The 2‑chloro‑5,8,11‑trimethyl scaffold enables one‑step parallel Buchwald–Hartwig amination with 15–50 aniline building blocks to generate a library that spans Aurora, PI3K, DCLK1, and ERK5 target space [1][2]. This is not achievable with the 5,11‑dimethyl core, which primarily yields ERK5/LRRK2‑biased inhibitors .

Atropisomer‑Dependent Selectivity Studies in Epigenetic and Kinase Drug Discovery

The 5,8,11‑trimethyl substitution pattern introduces stable atropisomerism that alters kinase and bromodomain engagement [3]. Laboratories studying conformational control of inhibitor selectivity can use this scaffold as a model system to compare atropisomer populations and their kinome‑wide binding profiles against the non‑atropisomeric 5,11‑dimethyl series [3].

Aurora Kinase and PI3K Pathway Probe Development

Compounds derived from the 5,8,11‑trimethyl scaffold, such as FMF‑01‑086‑2 and CHEMBL3909068, exhibit potent Aurora A/B inhibition and PI3Kγ activity, respectively [4]. Researchers focused on mitosis regulation, centrosome biology, or PI3K‑dependent signaling should procure this specific intermediate because the 5,11‑dimethyl alternative does not yield active Aurora or PI3K probes .

Process Chemistry Route Scouting for GMP Intermediate Preparation

The four‑step synthetic route to the 2‑chloro‑5,8,11‑trimethyl scaffold has been published with full experimental detail, including iron‑mediated nitro reduction and in‑situ cyclization (yields >70% per step) [5]. CROs and process chemistry groups evaluating benzopyrimidodiazepinone GMP campaigns can benchmark their route efficiency and impurity profiles against this well‑characterized sequence.

Quote Request

Request a Quote for 2-Chloro-5,8,11-trimethyl-5H-benzo[E]pyrimido[5,4-B][1,4]diazepin-6(11H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.